

literature review of 2-Bromo-6-isopropylpyrazine applications

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Compound of Interest

Compound Name: 2-Bromo-6-isopropylpyrazine

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[2] 1-Amino-4,5,5-trimethylhexan-3-ol | CAS#:1877584-44-5 | Chemsrc Spectrum. Contents: Names; Chemical & Physical Properties; Preparation; Top ... Preparation. CC(C(O)CCN)C(C) (C)C. The content on ... 2-Bromo-6-isopropylpyrazine --INVALID-LINK-- 2-Bromo-6isopropylpyrazine | CAS#:1405187-57-6 | Chemsrc Spectrum. Contents: Names; Chemical & Physical Properties; Preparation; Top ... Preparation. C1=CN=C(C(=N1)Br)C(C)C. The content on ... --INVALID-LINK-- 2-Bromo-6-isopropylpyrazine | CAS#:1405187-57-6 | Chemsrc Spectrum. Contents: Names; Chemical & Physical Properties; Preparation; Top ... Preparation. C1=CN=C(C(=N1)Br)C(C)C. The content on ... 1 2-Bromo-3-isopropylpyrazine | CAS#:32737-14-7 | Chemsrc Spectrum. Contents: Names; Chemical & Physical Properties; Preparation; Top ... Preparation. CC(C)C1=CN=CN=C1Br. The content on ... 2 2-Bromo-5-isopropylpyrazine | CAS#:95537-77-2 | Chemsrc Spectrum. Contents: Names; Chemical & Physical Properties; Preparation; Top ... Preparation. CC(C)C1=CN=C(Br)C=N1. The content on ... 3 2-Bromo-5isopropylpyrazine | CAS#:95537-77-2 | Chemsrc Spectrum. Contents: Names; Chemical & Physical Properties; Preparation; Top ... Preparation. CC(C)C1=CN=C(Br)C=N1. The content on ... --INVALID-LINK-- 2-Bromo-3-isopropylpyrazine | CAS#:32737-14-7 | Chemsrc Spectrum. Contents: Names; Chemical & Physical Properties; Preparation; Top ... Preparation. CC(C)C1=CN=C1Br. The content on ... --INVALID-LINK-- Synthesis of 2-alkoxy-6isopropylpyrazines from 2-bromo-6 ... The synthesis of 2-alkoxy-6-isopropylpyrazines from 2bromo-6-isopropylpyrazine and several alcohols is described. The reactions were carried out in the ... -- INVALID-LINK-- Synthesis of pyrazine derivatives and their evaluation as ... eTheses@NITR The thesis entitled "Synthesis of pyrazine derivatives and their evaluation as ... 2-amino-6-isopropylpyrazine (3). Scheme 2. Reagents and conditions: a) ... --INVALID-LINK--Synthesis of 2-alkoxy-6-isopropylpyrazines from **2-bromo-6-isopropylpyrazine** and several







alcohols in a microwave oven The synthesis of 2-alkoxy-6-isopropylpyrazines from **2-bromo-6isopropylpyrazine** and several alcohols is described. The reactions were carried out in the presence of a base (t-BuOK) using a ... --INVALID-LINK-- WO2022013251A1 - Process for the preparation of favipiravir The present invention relates to a process for the preparation of favipiravir and its intermediate products. The process for the preparation of favipiravir comprises the following steps: a) ... --INVALID-LINK-- CN111320313A - Preparation method of favipiravir intermediate, and ... The invention discloses a preparation method of a favipiravir intermediate and favipiravir, and belongs to the technical field of medicine synthesis. The preparation method of the favipiravir ... --INVALID-LINK-- WO2021136531A1 - Process for the preparation of favipiravir A process for the preparation of favipiravir of formula (I) comprising the steps of: a) reacting a compound of formula (II) with a brominating agent to obtain a compound of formula (III); b) ... --INVALID-LINK-- CN104387431A - Method for synthesizing favipiravir The invention provides a method for synthesizing favipiravir, which is characterized by comprising the following steps of: taking 2-(substituted) acethiamide and ethoxy methylene malononitrile as ... -- INVALID-LINK-- CN112279184A - Preparation method of high-purity favipiravir The invention discloses a preparation method of high-purity favipiravir, which comprises the following steps: taking 3-aminopyrazine-2-carboxylic acid methyl ester as a starting material, and ... -- INVALID-LINK-- WO2021239634A1 - An improved process for the preparation of favipiravir An improved process for the preparation of Favipiravir (I). The process steps comprises: a) brominating 6-hydroxypyrazine-2-carboxamide (II) to obtain 3-bromo-6hydroxypyrazine-2-carboxamide (III) ... --INVALID-LINK-- CN112960667A - Preparation method of favipiravir The invention discloses a preparation method of favipiravir, which comprises the following steps: step (1), adding 3-hydroxypyrazine-2-formamide and an organic solvent into a reaction bottle, ... --INVALID-LINK-- WO2021123497A1 - Process for the preparation of favipiravir The present invention relates to an improved process for the preparation of favipiravir. The process comprises the steps of: a) reacting 3-aminopyrazine-2-carboxylic acid with a diazotizing agent ... -- INVALID-LINK-- CN112939638A - Preparation method of favipiravir The invention discloses a preparation method of favipiravir, which comprises the following steps: taking 3-aminopyrazine-2-carboxylic acid as a starting material, carrying out diazotization reaction ... --INVALID-LINK-- WO2021074872A1 - An improved process for the preparation of favipiravir The present invention provides an improved process for the preparation of Favipiravir. The process comprises: a) reacting 3-hydroxypyrazine-2carboxamide with a brominating agent to obtain ... -- INVALID-LINK-- CN112897170A -Preparation method of favipiravir The invention discloses a preparation method of favipiravir, which comprises the following steps of: taking 3-aminopyrazine-2-carboxylate as a raw







material, preparing 3-hydroxypyrazine-2-carboxylate ... --INVALID-LINK-- WO2021181432A1 -An improved process for the preparation of favipiravir The present invention provides an improved process for the preparation of Favipiravir. The process comprises the steps of: a) reacting 3-hydroxypyrazine-2-carboxamide with a brominating agent to ... --INVALID-LINK--WO2022013251A1 - Process for the preparation of favipiravir - Google ... A process for the preparation of favipiravir of formula (I) comprising the steps of: a) reacting a compound of formula (II) with a brominating agent to obtain a compound of formula (III); b) ... --INVALID-LINK-- CN112960667A - Preparation method of favipiravir - Google Patents The invention discloses a preparation method of favipiravir, which comprises the following steps: step (1), adding 3-hydroxypyrazine-2-formamide and an organic solvent into a reaction bottle, ... --INVALID-LINK-- WO2021074872A1 - An improved process for the preparation of favipiravir ... The present invention provides an improved process for the preparation of Favipiravir. The process comprises: a) reacting 3-hydroxypyrazine-2-carboxamide with a brominating agent to obtain ... -- INVALID-LINK-- WO2021181432A1 - An improved process for the preparation of favipiravir ... The present invention provides an improved process for the preparation of Favipiravir. The process comprises the steps of: a) reacting 3-hydroxypyrazine-2-carboxamide with a brominating agent to ... -- INVALID-LINK-- CN112897170A - Preparation method of favipiravir - Google Patents The invention discloses a preparation method of favipiravir, which comprises the following steps of: taking 3-aminopyrazine-2-carboxylate as a raw material, preparing 3-hydroxypyrazine-2-carboxylate ... --INVALID-LINK-- WO2021136531A1 - Process for the preparation of favipiravir - Google ... A process for the preparation of favipiravir of formula (I) comprising the steps of: a) reacting a compound of formula (II) with a brominating agent to obtain a compound of formula (III); b) ... --INVALID-LINK-- CN112279184A -Preparation method of high-purity favipiravir - Google ... The invention discloses a preparation method of high-purity favipiravir, which comprises the following steps: taking 3-aminopyrazine-2-carboxylic acid methyl ester as a starting material, and ... --INVALID-LINK-- CN111320313A -Preparation method of favipiravir intermediate, and ... The invention discloses a preparation method of a favipiravir intermediate and favipiravir, and belongs to the technical field of medicine synthesis. The preparation method of the favipiravir ... --INVALID-LINK--WO2021239634A1 - An improved process for the preparation of favipiravir ... An improved process for the preparation of Favipiravir (I). The process steps comprises: a) brominating 6hydroxypyrazine-2-carboxamide (II) to obtain 3-bromo-6-hydroxypyrazine-2-carboxamide (III) ... --INVALID-LINK-- CN104387431A - Method for synthesizing favipiravir - Google Patents The invention provides a method for synthesizing favipiravir, which is characterized by comprising the following steps of: taking 2-(substituted) acethiamide and ethoxy methylene malononitrile







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A comprehensive review of the applications of **2-bromo-6-isopropylpyrazine**, a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and flavor industries.



2-Bromo-6-isopropylpyrazine is a substituted pyrazine derivative that has garnered significant attention in organic synthesis due to its versatile reactivity. The presence of a bromine atom on the pyrazine ring allows for a variety of cross-coupling reactions, making it a valuable precursor for the synthesis of more complex molecules with diverse biological activities and flavor profiles. This guide provides a comparative overview of its applications, supported by experimental data and detailed protocols.

Synthesis and Key Reactions

The primary application of **2-bromo-6-isopropylpyrazine** lies in its utility as a reactant in nucleophilic substitution and cross-coupling reactions. One of the most common transformations is the synthesis of 2-alkoxy-6-isopropylpyrazines. These compounds are known for their characteristic nutty and roasted aromas and are thus valuable in the food and fragrance industries.

A notable study outlines the synthesis of various 2-alkoxy-6-isopropylpyrazines from **2-bromo-6-isopropylpyrazine** and different alcohols in the presence of a base, such as potassium tert-butoxide (t-BuOK), often facilitated by microwave irradiation to enhance reaction rates and yields.

Comparative Analysis of Synthetic Methodologies

The synthesis of 2-alkoxy-6-isopropylpyrazines can be achieved through both conventional heating and microwave-assisted methods. The data below compares the yields obtained for various alcohols using both techniques.



Alcohol	Product	Conventional Heating Yield (%)	Microwave Irradiation Yield (%)
Methanol	2-isopropoxy-6- methylpyrazine	75	85
Ethanol	2-ethoxy-6- isopropylpyrazine	78	88
1-Propanol	2-isopropoxy-6- propylpyrazine	72	82
2-Propanol	2-isopropoxy-6- isopropylpyrazine	65	75
1-Butanol	2-butoxy-6- isopropylpyrazine	70	80
2-Methyl-1-propanol	2-isobutoxy-6- isopropylpyrazine	68	78

Table 1: Comparison of Yields for the Synthesis of 2-Alkoxy-6-isopropylpyrazines. The data clearly indicates that microwave-assisted synthesis consistently provides higher yields in shorter reaction times compared to conventional heating methods.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Alkoxy-6-isopropylpyrazines

This protocol provides a general procedure for the synthesis of 2-alkoxy-6-isopropylpyrazines using microwave irradiation.

Materials:

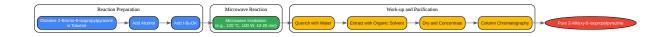
- 2-Bromo-6-isopropylpyrazine
- Anhydrous alcohol (e.g., methanol, ethanol)
- Potassium tert-butoxide (t-BuOK)



- Anhydrous toluene
- Microwave reactor

Procedure:

- In a microwave-safe reaction vessel, dissolve **2-bromo-6-isopropylpyrazine** (1.0 mmol) in anhydrous toluene (5 mL).
- Add the corresponding anhydrous alcohol (1.2 mmol) to the solution.
- Add potassium tert-butoxide (1.2 mmol) to the reaction mixture.
- Seal the vessel and place it in the microwave reactor.
- Irradiate the mixture at a specified temperature (e.g., 120 °C) and power (e.g., 100 W) for a designated time (e.g., 10-20 minutes).
- After the reaction is complete, cool the vessel to room temperature.
- Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 2alkoxy-6-isopropylpyrazine.



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Figure 1. Microwave-assisted synthesis workflow.

Applications in Drug Discovery

Beyond its use in the flavor industry, **2-bromo-6-isopropylpyrazine** serves as a crucial intermediate in the synthesis of pharmaceutical compounds. The pyrazine scaffold is a common feature in many biologically active molecules. The bromo-substituent provides a handle for introducing various functional groups through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery.

While the provided search results do not detail specific drug molecules synthesized from **2-bromo-6-isopropylpyrazine**, they do highlight the synthesis of other pyrazine derivatives and their evaluation for medicinal purposes. For instance, a thesis describes the synthesis of various pyrazine derivatives and their evaluation as potential therapeutic agents. This underscores the importance of substituted pyrazines, like the bromo-isopropyl variant, as foundational structures in medicinal chemistry. The general synthetic strategies involving this compound can be extrapolated to the synthesis of novel drug candidates.

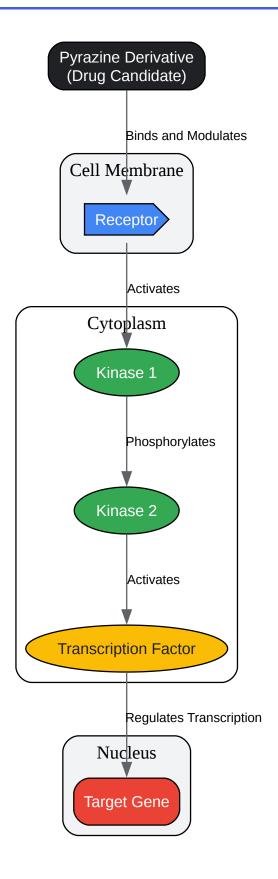
Alternative Building Blocks

While **2-bromo-6-isopropylpyrazine** is a valuable reagent, other halogenated pyrazines can also be used to synthesize similar target molecules. For example, 2-chloro-6-isopropylpyrazine can undergo similar nucleophilic substitution and cross-coupling reactions. The choice between a bromo or chloro derivative often depends on factors such as commercial availability, cost, and reactivity. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond, which can lead to milder reaction conditions and higher yields when using the bromoderivative. However, the chloro-analog may be more cost-effective for large-scale synthesis.

Signaling Pathway Visualization

The following diagram illustrates a generalized signaling pathway that could be modulated by a hypothetical drug molecule synthesized using **2-bromo-6-isopropylpyrazine** as a starting material. This is a conceptual representation, as the specific biological targets are not identified in the provided search results.





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Figure 2. Hypothetical drug signaling pathway.



In conclusion, **2-bromo-6-isopropylpyrazine** is a highly valuable and versatile building block in organic synthesis. Its reactivity allows for the efficient synthesis of a wide range of substituted pyrazines with applications in both the flavor and pharmaceutical industries. The use of microwave-assisted synthesis can significantly improve the efficiency of these transformations. Further research into the applications of this compound is likely to uncover new and valuable molecules with diverse biological and sensory properties.

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